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Introduction
Natamycin (E235), also known as pimaricin, is a naturally occurring antifungal agent produced

by the fermentation of Streptomyces natalensis. It is a polyene macrolide antibiotic widely used

in the food industry, particularly in dairy products, to prevent the growth of molds and yeasts,

thereby extending shelf life and ensuring product safety. Unlike some other preservatives,

Natamycin has no effect on bacteria, making it an ideal candidate for preserving cheeses

where bacterial cultures are essential for ripening and flavor development. Its low solubility in

water and lipids contributes to its efficacy as a surface treatment, as it tends to remain on the

exterior of the cheese where most fungal contamination occurs.

The primary mechanism of action of Natamycin is its specific and high-affinity binding to

ergosterol, a principal sterol component of fungal cell membranes. This interaction disrupts

membrane-dependent processes, ultimately leading to the inhibition of fungal growth. Notably,

Natamycin's mode of action does not involve the formation of pores in the cell membrane,

distinguishing it from other polyene antibiotics.

These application notes provide detailed information on the use of Natamycin in cheese

preservation, including its antifungal spectrum, stability, and protocols for its application and

efficacy testing.
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Quantitative Data
Minimum Inhibitory Concentrations (MIC) of Natamycin
against Common Cheese Spoilage Fungi
The efficacy of Natamycin against a range of molds and yeasts commonly associated with

cheese spoilage is summarized in the table below. These values represent the lowest

concentration of Natamycin that inhibits the visible growth of the microorganism.

Fungal Species Type
Typical MIC Range
(µg/mL or ppm)

Reference(s)

Penicillium spp. Mold 1.6 - 3.1 [1][2]

Penicillium roqueforti Mold
Can be up to 750 (in

some studies)
[3]

Penicillium commune Mold 1.6 - 3.1 [1][2]

Aspergillus spp. Mold 0.5 - 6.0 [4]

Aspergillus niger Mold
Can be up to 750 (in

some studies)
[3]

Debaryomyces

hansenii
Yeast 1.0 - 5.0 [4]

Yarrowia lipolytica Yeast ~20 [4]

Kluyveromyces

marxianus
Yeast 1.0 - 5.0 [4]

Candida spp. Yeast 0.5 (for C. albicans) [5]

Stability of Natamycin under Various Conditions
The stability of Natamycin is crucial for its effectiveness as a cheese preservative. The

following table summarizes its stability under different environmental conditions.
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Condition Effect on Stability Quantitative Data Reference(s)

Light (UV/Fluorescent)
Significant

degradation

An aqueous solution

(20 mg/L) was entirely

degraded by exposure

to 1000 lx fluorescent

lighting for 24 hours at

4°C.

[4]

Temperature

Stable at refrigeration

and moderate

temperatures;

degrades at high

temperatures.

In processed cheese,

after 3 months, the

percentage of

Natamycin content

decreased to 86.5% at

25°C and 52.44% at

40°C.

[6]

pH
Relatively stable over

a wide pH range.

After 4 hours, a 50

ppm solution showed

8.62% degradation in

acidic conditions and

9.18% in alkaline

conditions.

[4]

Oxidizing Agents Degradation

A 50 ppm solution

showed 24.13%

degradation after 4

hours of exposure to

hydrogen peroxide.

[4]

Experimental Protocols
Protocol for Preparation of Natamycin Suspensions for
Cheese Application
Materials:

Natamycin powder (pure or 50% in lactose/NaCl)
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Sterile deionized water

Sterile magnetic stir bar and stir plate

Sterile container

Procedure:

Determine the desired final concentration: Common application concentrations for direct

spraying or dipping range from 0.1% to 0.5% (1000-5000 ppm) Natamycin.

Weigh the Natamycin powder: Accurately weigh the required amount of Natamycin powder.

For a 50% Natamycin product, double the amount of powder will be needed to achieve the

target active substance concentration.

Dispersion in water: In a sterile container, add the weighed Natamycin powder to a known

volume of sterile deionized water.

Mixing: Add a sterile magnetic stir bar to the container and place it on a magnetic stir plate.

Stir the suspension continuously for at least 15-30 minutes to ensure a homogenous

dispersion. Due to Natamycin's low solubility, it will form a suspension, not a solution.

Application: The suspension should be used immediately after preparation and should be

continuously agitated during application to prevent settling of the Natamycin particles.

Protocol for a Microbial Challenge Test to Evaluate
Natamycin Efficacy on Cheese
Objective: To determine the effectiveness of Natamycin in inhibiting the growth of specific

spoilage molds or yeasts on the surface of cheese.

Materials:

Cheese samples (e.g., cheese slices or small blocks)

Natamycin suspension (prepared as in Protocol 3.1)

Spoilage microorganism culture (e.g., Penicillium commune)
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Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

Hemocytometer or spectrophotometer for spore/cell counting

Sterile spray bottle or pipette

Petri dishes or other suitable sterile containers

Incubator

Procedure:

Preparation of Inoculum:

Grow the target mold on a suitable agar medium (e.g., Potato Dextrose Agar) until

sporulation is abundant.

Harvest the spores by flooding the agar surface with a sterile saline-Tween 80 solution

and gently scraping the surface with a sterile loop.

Filter the spore suspension through sterile glass wool to remove mycelial fragments.

Adjust the spore concentration to a final concentration of approximately 10^4 - 10^5

spores/mL using a hemocytometer or by adjusting the optical density. For yeasts, a similar

procedure can be followed to obtain a cell suspension of a known concentration.

Cheese Sample Preparation and Treatment:

Cut the cheese into uniform pieces under aseptic conditions.

Divide the cheese pieces into a control group and one or more treatment groups.

Apply the prepared Natamycin suspension to the surface of the cheese samples in the

treatment group(s) using a sterile sprayer or by dipping. Ensure uniform coverage.

The control group should be treated with sterile water or the carrier solution without

Natamycin.
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Inoculation:

After the treatment has dried on the cheese surface, inoculate all cheese samples (control

and treated) with a known volume (e.g., 10-20 µL) of the prepared spore/cell suspension.

Distribute the inoculum evenly over the surface.

Incubation:

Place the inoculated cheese samples in sterile containers that maintain a high humidity

environment to prevent the cheese from drying out.

Incubate the samples at a temperature suitable for the growth of the target microorganism

(e.g., 20-25°C for many molds).

Evaluation:

Visually inspect the cheese samples daily or at regular intervals for the appearance of

fungal growth.

The effectiveness of the Natamycin treatment can be quantified by:

The number of days until visible mold/yeast growth appears.

The percentage of the surface area covered by fungal growth at specific time points.

Enumeration of the fungal population at the end of the incubation period by swabbing a

defined area of the cheese surface and plating the dilutions on a suitable agar medium.

Visualizations
Mechanism of Action: Natamycin's Interaction with the
Fungal Cell Membrane
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Caption: Mechanism of Natamycin's antifungal action.

Experimental Workflow for Efficacy Testing

1. Prepare Fungal Inoculum
(e.g., Penicillium commune)

4. Inoculate Cheese Samples

2. Prepare Natamycin Suspension

3. Treat Cheese Samples

5. Incubate under Controlled Conditions

6. Evaluate Fungal Growth

7. Data Analysis and Reporting
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Caption: Workflow for evaluating Natamycin's efficacy on cheese.

Logical Relationships of Factors Affecting Natamycin's
Efficacy
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Caption: Factors influencing the efficacy of Natamycin in cheese.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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